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Compound of Interest

Compound Name: 0-304

Cat. No.: B609697

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the synergistic effects of the novel PAN-AMPK activator 0-304 with
other compounds. This document summarizes key experimental findings and provides detailed
methodologies to support further research and development.

Compound 0-304 is a first-in-class, orally available small molecule that activates AMP-
activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. 0-304's
mechanism of action involves the suppression of protein phosphatase 2C (PP2C)-mediated
dephosphorylation of AMPK at threonine 172, leading to sustained AMPK activation without
depleting cellular ATP.[1] This mode of action has positioned 0-304 as a promising therapeutic
agent for metabolic diseases, particularly type 2 diabetes (T2D) and its associated
cardiovascular complications.[2][3][4]

This guide focuses on the evaluation of 0-304 in combination with other established
therapeutic agents to assess potential synergistic or additive effects that could enhance
therapeutic outcomes.

0-304 and Metformin: A Synergistic Approach to
Glycemic Control

Metformin is a first-line therapy for T2D that primarily acts by reducing hepatic gluconeogenesis
and improving insulin sensitivity, with its mechanism also involving indirect AMPK activation.
The combination of 0-304 and metformin has been investigated in both preclinical and clinical
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settings to determine if their distinct mechanisms of AMPK activation can lead to enhanced
glycemic control.

Preclinical Evaluation in Diet-Induced Obese Mice

A key study by Steneberg et al. (2018) investigated the effects of 0-304, metformin, and their
combination in mice with diet-induced obesity (DIO). The results demonstrated a significant
improvement in glucose homeostasis and insulin sensitivity with the combination therapy
compared to either agent alone.[2]

Table 1: Effects of 0-304 and Metformin Combination on Metabolic Parameters in DIO Mice

Fasting Blood Fasting Plasma
Treatment Group . HOMA-IR
Glucose (mg/dL) Insulin (ng/mL)
Vehicle 158+ 5 21+0.3 82+12
0-304 (100
125+ 4 09+0.1 2.8+0.4*
mg/kg/day)
Metformin (100
149+ 6 1.8+£0.2 6.5+0.8
mg/kg/day)
0-304 + Metformin 118 + 3 0.7+x0.1 2.0+ 0.3*

*p<0.05 vs. Vehicle; **p<0.05 vs. 0-304 and Metformin monotherapy. Data are presented as
mean = SEM. (Data extracted from Steneberg et al., 2018, JCI Insight)

Clinical Evaluation in Patients with Type 2 Diabetes

Following the promising preclinical results, a proof-of-concept Phase Ila clinical trial (TELLUS)
was conducted to evaluate the safety and efficacy of O-304 in T2D patients who were already
on a stable metformin regimen. The study demonstrated that the addition of O-304 to
metformin therapy led to statistically significant reductions in fasting plasma glucose (FPG) and
homeostasis model assessment of insulin resistance (HOMA-IR).

Table 2: Change from Baseline in Metabolic Parameters in T2D Patients on Metformin Treated
with O-304
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0-304 Treatment

Placebo Arm

Parameter Arm (Change from (Change from p-value
Baseline) Baseline)
Fasting Plasma
-1.3 mmol/L -0.4 mmol/L <0.05
Glucose (FPG)
HOMA-IR -1.2 -0.3 <0.05

(Data represents changes after 28 days of treatment. Extracted from Steneberg et al., 2018,

JCI Insight)

Experimental Protocols

Preclinical Study in DIO Mice:

e Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for 8 weeks to induce

obesity and insulin resistance.

o Treatment: Mice were randomly assigned to one of four treatment groups: vehicle, O-304
(100 mg/kg/day), metformin (100 mg/kg/day), or O-304 + metformin (100 mg/kg/day each).
Treatments were administered daily via oral gavage for 8 weeks.

o Metabolic Assessments: Fasting blood glucose and plasma insulin levels were measured at

the end of the treatment period. HOMA-IR was calculated using the formula: [fasting insulin

(MU/L) x fasting glucose (nmol/L)] / 22.5.

Clinical Trial in T2D Patients (TELLUS study):

o Study Design: A randomized, double-blind, placebo-controlled Phase lla trial.

o Participants: Patients with a diagnosis of type 2 diabetes who were on a stable dose of

metformin for at least 3 months.

« Intervention: Patients received either O-304 or a placebo once daily for 28 days, in addition

to their ongoing metformin therapy.
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» Efficacy Endpoints: The primary endpoints included the change from baseline in FPG and
HOMA-IR.

0-304 and SGLT2 Inhibitors: A Potential Future
Combination

Sodium-glucose cotransporter-2 (SGLT?2) inhibitors are a class of oral anti-diabetic drugs that
lower blood glucose by promoting its excretion in the urine. Preclinical data suggests that the
combination of O-304 and SGLT2 inhibitors may act synergistically to improve glycemic control.
This has led to the initiation of a clinical trial to investigate the combination of O-304 with the
SGLT2 inhibitor dapagliflozin.

While detailed quantitative data from published peer-reviewed studies on the synergistic effects
of 0-304 and SGLT?2 inhibitors is not yet available, the distinct mechanisms of action of these
two drug classes provide a strong rationale for their combined use. 0-304 enhances glucose
uptake and utilization in muscle, while SGLT2 inhibitors increase glucose excretion, suggesting
that their combination could lead to a more comprehensive approach to managing
hyperglycemia.

A clinical trial has been initiated to evaluate the safety and pharmacokinetics of 0-304 in
combination with dapagliflozin in healthy volunteers. The results of this study will be crucial in
determining the potential of this combination therapy for the treatment of type 2 diabetes.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams
illustrate the AMPK signaling pathway and a general workflow for assessing synergistic effects.
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Caption: AMPK Signaling Pathway and the Mechanism of Action of O-304.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b609697?utm_src=pdf-body-img
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

In Vitro / Ex Vivo

Cell Culture
(e.g., Myotubes, Hepatocytes)

:

Dose-Response Assays
(O-304, Compound B, Combination)

l

Synergy Analysis
(e.g., Combination Index)

]

Inform In Vivo
i Study Design
1

In Vivo
v

Disease Model
(e.g., DIO Mice)

:

Treatment Groups
(Vehicle, O-304, Compound B, Combo)

:

Endpoint Measurement
(e.g., Blood Glucose, HOMA-IR)

]
Inform Clinical
i Trial Design

1
Clinical Trial

Patient Recruitment
(Specific Inclusion/Exclusion Criteria)

:

Randomization to Treatment Arms
(Placebo, O-304, Compound B, Combo)

:

Efficacy and Safety
Monitoring

Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating Synergistic Effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

